3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like “3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid” often involves multi-step synthetic pathways. For related compounds, methods such as the Gewald synthesis technique have been employed to synthesize derivatives involving fluoro and methoxy functional groups on a biphenyl structure (Puthran et al., 2019). These techniques highlight the versatility and complexity of synthesizing substituted biphenyl compounds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals critical insights into the spatial arrangement and electronic configuration, impacting their chemical behavior. For instance, the crystal structure and spectroscopic evaluations provide a basis for understanding the molecular geometry and intermolecular interactions, which are crucial for the nonlinear optical activity and stability of such molecules (Ö. Tamer et al., 2015).
Scientific Research Applications
Fluorescent Labeling and Biomedical Analysis
A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrates significant potential for biomedical analysis due to its strong fluorescence across a wide pH range in aqueous media. Its stability against light and heat makes it particularly useful for fluorescent labeling reagents, facilitating the determination of carboxylic acids with high sensitivity and specificity (Hirano et al., 2004).
Synthesis of Fluorinated Compounds
The synthesis of various monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, highlights the importance of fluorinated compounds in developing novel materials and pharmaceuticals. These fluorinated structures are pivotal in exploring new pharmacological activities and enhancing material properties (Burns & Hagaman, 1993).
Development of Antimitotic Agents
3',6-Substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives have been synthesized and evaluated as potential anticancer drug candidates. Among these, compounds with a m-fluoro substituted 2-phenyl group displayed significant in vitro anticancer activity, suggesting a promising avenue for the development of novel antimitotic agents (Lai et al., 2005).
Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone) copolymers, synthesized using sulfonated 4-fluorobenzophenone, have been characterized for use as proton exchange membranes in fuel cells. These comb-shaped sulfonated polymers exhibit high proton conductivity, indicating their potential in enhancing the efficiency and durability of fuel cell technologies (Kim et al., 2008).
Synthesis of Fluorinated β-Amino Acids
3-Fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, showcases the expanding role of fluorinated compounds in medicinal chemistry as versatile building blocks. The successful synthesis of this compound opens up new possibilities for the development of pharmaceuticals with enhanced efficacy and selectivity (Van Hende et al., 2009).
properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZSDEWFHLIIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360936 | |
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
106291-25-2 | |
Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.